![molecular formula C16H16N8 B6452885 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549040-32-4](/img/structure/B6452885.png)
6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . Some of the synthesized compounds exhibited promising anticancer activity against the examined cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular formula of the compound is C11H16N6O . Its average mass is 248.284 Da and its monoisotopic mass is 248.138565 Da .Wissenschaftliche Forschungsanwendungen
6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been found to be a promising compound for the development of new drugs with anti-inflammatory, antidiabetic, and anti-cancer properties. It has also been studied for its potential to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and the development of certain types of cancer.
Wirkmechanismus
Target of Action
Similar compounds with a 6-aminopurine structure have been found to exhibit anticancer activity against various human cancer cell lines .
Mode of Action
Compounds with similar structures have been found to induce apoptosis in cancer cells
Biochemical Pathways
Given the potential anticancer activity of similar compounds, it is likely that this compound affects pathways related to cell growth and apoptosis .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells , suggesting that this compound may have a similar effect.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile in lab experiments include its low cost, low toxicity, and its ability to be synthesized in a relatively simple and straightforward manner. Additionally, it has been found to have a variety of potential applications in medicinal chemistry. However, there are some limitations to using this compound in lab experiments. For example, its exact mechanism of action is still not fully understood, and further research is needed to determine its precise effects on biochemical and physiological processes.
Zukünftige Richtungen
There are a number of potential future directions for 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile research. These include further exploration of its mechanism of action, as well as its potential applications in the development of new drugs with anti-inflammatory, antidiabetic, and anti-cancer properties. Additionally, further research is needed to determine the precise biochemical and physiological effects of this compound, as well as its potential toxicity and side effects. Finally, further research is needed to determine the most efficient and cost-effective methods for synthesizing this compound.
Synthesemethoden
6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile can be synthesized via a multi-step process involving the condensation of 9-methyl-9H-purin-6-ylamine with piperazine-1-carbonitrile. This reaction is followed by the addition of pyridine-3-carboxaldehyde, which is then reacted with sodium hydroxide and heated to form this compound. The entire process is detailed in a recent study by Guo et al. (2020).
Eigenschaften
IUPAC Name |
6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8/c1-22-11-21-14-15(22)19-10-20-16(14)24-6-4-23(5-7-24)13-3-2-12(8-17)9-18-13/h2-3,9-11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMHXKMFOTYTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.